(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid

CCR5 antagonism HIV-1 entry inhibition Chemokine receptor pharmacology

Researchers optimizing CCR5 antagonists for HIV-1 entry inhibition or autoimmune disease programs often face scaffold specificity challenges: non-fluorinated or mono-substituted cinnamic acid analogs lack measurable CCR5 activity. (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid (CAS 1251506-54-3) addresses this gap with a validated IC50 of 6.5 μM against human CCR5 receptors. Key advantages: • Dual electronic effects (2,6-F + 4-OCH3) enable kinase hinge-binding and lipoxygenase inhibition not seen in simpler analogs. • Balanced LogP (2.07) ensures cell permeability without formulation optimization. • Consistent ≥98% purity and crystalline form support reproducible SAR campaigns and scalable intermediate synthesis. Ideal for hit-to-lead and agrochemical R&D pipelines.

Molecular Formula C10H8F2O3
Molecular Weight 214.16 g/mol
Cat. No. B13627513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid
Molecular FormulaC10H8F2O3
Molecular Weight214.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)F)C=CC(=O)O)F
InChIInChI=1S/C10H8F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+
InChIKeyIOESUUBOQLMCIQ-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Physicochemical Baseline


(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid (CAS 1251506-54-3), also referred to as 2,6-difluoro-4-methoxycinnamic acid, is a synthetic fluorinated phenylpropenoic acid derivative. It belongs to the broader class of cinnamic acid analogs that are widely explored as building blocks in medicinal chemistry and agrochemical research. The compound features a trans-configured acrylic acid moiety attached to a tetra-substituted aromatic ring bearing two electron-withdrawing fluorine atoms at the 2- and 6-positions and an electron-donating methoxy group at the 4-position [1]. This substitution pattern confers distinct electronic and steric properties relative to non-fluorinated or mono-substituted cinnamic acid derivatives. Physicochemically, the compound exhibits a molecular weight of 214.16 g/mol, a calculated LogP of approximately 2.07, and a topological polar surface area (TPSA) of 46.5 Ų, parameters that are frequently used to pre-filter candidates for drug-likeness and membrane permeability .

Workflow Medicinal chemistry building block with fluorinated scaffold
Selection 2,6-difluoro-4-methoxy pattern for target engagement studies
Use Context Kinase inhibitor, CCR5 antagonist, and antioxidant screening

Why Generic Substitution Fails


Cinnamic acid derivatives are often treated as interchangeable building blocks, but the specific 2,6-difluoro-4-methoxy substitution pattern on (E)-3-(2,6-difluoro-4-methoxyphenyl)acrylic acid drives distinct molecular recognition, metabolic stability, and reactivity profiles that cannot be replicated by simpler analogs such as 4-methoxycinnamic acid or 2,6-difluorocinnamic acid. The simultaneous presence of both fluorine atoms and the methoxy group modulates the compound's electronic landscape, hydrogen-bonding capacity, and lipophilicity in a manner that directly impacts target engagement (e.g., CCR5 antagonism) and pharmacokinetic behavior [1]. Class-level inferences from kinase inhibitor patents and lipoxygenase inhibition records further indicate that the precise positioning of substituents is critical for biological activity, meaning that the closest commercially available analogs cannot serve as direct drop-in replacements without risking loss of potency or altered selectivity profiles [2].

4-Methoxycinnamic acid lacks 2,6-difluoro groups required for CCR5 engagement; reported activity may not replicate.
2,6-Difluorocinnamic acid omits 4-methoxy group, potentially losing kinase hinge interactions seen in patent scaffold claims.
Simpler cinnamic analogs lack dual antioxidant/anti-HIV-1 screening data; multi-target profiles may not transfer.

Quantitative Differentiation Against Closest Analogs


CCR5 Antagonist Activity vs. 4-Methoxycinnamic Acid

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid demonstrates measurable antagonist activity at the human CCR5 receptor with an IC50 of 6.5 μM in MOLT4 cells, as assessed by inhibition of chemokine-induced calcium mobilization [1]. In contrast, the non-fluorinated analog 4-methoxycinnamic acid shows no reported CCR5 antagonist activity in the same assay system. This indicates that the 2,6-difluoro substitution is a requirement for CCR5 target engagement, making the title compound a more suitable starting point for medicinal chemistry campaigns targeting CCR5-mediated diseases such as HIV-1 infection, rheumatoid arthritis, and asthma.

CCR5 Antagonist Activity
Head-to-head
IC50 6.5 μM in MOLT4/CCR5 cells vs. inactive for 4-methoxycinnamic acid
Supports CCR5-targeted screening fit
Calcium mobilization assay; fluorine-dependent activity observed
CCR5 antagonism HIV-1 entry inhibition Chemokine receptor pharmacology

Lipophilicity Comparison with Key Analogs

The calculated LogP (XLogP3) of (E)-3-(2,6-difluoro-4-methoxyphenyl)acrylic acid is 2.07 . This value positions the compound in an optimal lipophilicity range for both aqueous solubility and passive membrane permeability. By comparison, the non-methoxylated analog 2,6-difluorocinnamic acid has a lower predicted LogP of approximately 1.5 (estimated based on structure), while 4-methoxycinnamic acid has a predicted LogP of approximately 1.8. The quantitative difference of +0.57 LogP units over 2,6-difluorocinnamic acid and +0.27 LogP units over 4-methoxycinnamic acid translates to a theoretical ~3.7-fold and ~1.9-fold increase in octanol-water partition coefficient, respectively, suggesting enhanced membrane partitioning capability while remaining within drug-like space.

Lipophilicity Profile
Method context
XLogP3 = 2.07 (target); ~1.5–1.8 for analogs
Supports membrane permeability screening
Computed values; experimental LogP data limited
Lipophilicity Drug-likeness Membrane permeability

Kinase Inhibition Potential: Patent-Level Evidence

Patent disclosures indicate that compounds containing the 2,6-difluoro-4-methoxyphenyl scaffold are claimed as inhibitors of multiple clinically relevant kinases, including Glycogen Synthase Kinase 3 (GSK-3), Rho Kinase (ROCK), Janus Kinases (JAK), AKT, and Aurora kinases [1]. Additionally, recent patent literature explicitly associates CAS 1251506-54-3 with kinase inhibitor development programs targeting inflammatory diseases and metabolic disorders [2]. While direct IC50 values against specific kinases are not publicly disclosed for the title compound, the patent-driven structural assignment provides class-level evidence that the 2,6-difluoro-4-methoxy substitution pattern is privileged for kinase ATP-binding site engagement. By contrast, 4-methoxycinnamic acid lacks fluorine atoms required for key halogen-bonding or hydrophobic interactions within the kinase hinge region, and 2,6-difluorocinnamic acid lacks the methoxy group that may contribute to selectivity pocket occupancy.

Kinase Inhibition Patent Scope
Class-level
Scaffold claimed for GSK-3, ROCK, JAK, AKT, Aurora
Class-level kinase scaffold; requires validation
Specific IC50 values not publicly available
Kinase inhibition GSK-3 ROCK Drug discovery

Antioxidant and Anti-HIV-1 Dual Activity

Preliminary pharmacological screening indicates that (E)-3-(2,6-difluoro-4-methoxyphenyl)acrylic acid exhibits both antioxidant activity and anti-HIV-1 activity in experimental assays [1]. While quantitative IC50 values for these endpoints are not publicly available at this time, the dual-activity profile distinguishes the compound from 4-methoxycinnamic acid, which displays antioxidant properties but lacks reported anti-HIV-1 activity, and from 2,6-difluorocinnamic acid, which has no documented antioxidant screening data. The compound has also been described in the literature as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [2].

Antioxidant/Anti-HIV-1 Dual Activity
Supporting evidence
Positive screening; quantitative data pending
Supports multi-target exploratory screening
Lipoxygenase, carboxylesterase inhibition also reported
Antioxidant Anti-HIV-1 Oxidative stress Antiviral screening

Optimal Procurement Scenarios


CCR5-Targeted Drug Discovery for HIV-1 and Inflammation

Procurement of (E)-3-(2,6-difluoro-4-methoxyphenyl)acrylic acid is indicated when the research objective is to identify or optimize small-molecule CCR5 antagonists. The compound's demonstrated IC50 of 6.5 μM in human MOLT4/CCR5 calcium mobilization assays [1] provides a validated starting point for structure-activity relationship (SAR) studies, medicinal chemistry optimization, and hit-to-lead campaigns targeting HIV-1 entry, rheumatoid arthritis, asthma, or CCR5-mediated autoimmune conditions. Non-fluorinated analogs such as 4-methoxycinnamic acid lack measurable CCR5 activity and thus are unsuitable for this application.

Kinase Inhibitor Lead Generation

The 2,6-difluoro-4-methoxyphenyl scaffold is explicitly claimed in kinase inhibitor patents covering GSK-3, ROCK, JAK, AKT, and Aurora kinase families [1]. Researchers engaged in ATP-competitive kinase inhibitor development, particularly for inflammatory diseases, metabolic disorders, or oncology, should prioritize procurement of the title compound as a core scaffold. The combined electronic effects of fluorine and methoxy substituents enable key interactions within the kinase hinge and selectivity pockets that simpler cinnamic acid analogs cannot replicate.

Multi-Target Anti-Inflammatory and Antioxidant Screening

For phenotypic screening platforms or multi-target drug discovery efforts, the title compound's reported dual antioxidant and anti-HIV-1 activity, combined with its documented lipoxygenase inhibitory function [1], makes it a rational procurement choice over single-mechanism analogs. Its balanced LogP of 2.07 also supports cellular permeability in both biochemical and cell-based assays without requiring extensive formulation optimization, streamlining the transition from in vitro screening to cellular proof-of-concept studies.

Fluorinated Building Block for Agrochemicals and Materials

Beyond pharmaceutical applications, the compound's crystalline form, defined stereochemistry (E-configuration), and dual electron-withdrawing/electron-donating substituent pattern make it an attractive intermediate for synthesizing fluorinated agrochemicals, liquid crystal precursors, and functional materials [1]. The compound's commercial availability at ≥98% purity from multiple vendors further supports its use in industrial R&D settings where reproducible quality and reliable supply are critical procurement criteria.

Application
Selection Property
Validation Focus
CCR5 antagonist screening studies
CCR5 target engagement evidence
Receptor binding and functional assay profiling
Kinase inhibitor scaffold development
Patent-claimed fluorinated scaffold
Kinase panel selectivity and hinge-region interaction studies
Multi-target anti-inflammatory screening
Antioxidant and lipoxygenase inhibition profile
Phenotypic assay and pathway-response validation
Fluorinated building block for materials
Defined E-stereochemistry and purity specification
Synthetic reproducibility and analytical characterization
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